molecular formula C16H17N3O5S B2826009 N-(4-sulfamoylphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034491-53-5

N-(4-sulfamoylphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Katalognummer B2826009
CAS-Nummer: 2034491-53-5
Molekulargewicht: 363.39
InChI-Schlüssel: KUHKVWLRSIOAQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-sulfamoylphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, commonly known as STF-31, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. STF-31 belongs to the class of sulfonamide compounds and has shown promising results in preclinical studies for the treatment of various diseases, including cancer and diabetes.

Wirkmechanismus

The mechanism of action of STF-31 involves the inhibition of the MYC protein, which is a transcription factor that plays a critical role in cell proliferation and differentiation. MYC is overexpressed in many types of cancer and is associated with poor prognosis. STF-31 selectively inhibits the activity of MYC by binding to a specific site on the protein, which prevents it from binding to DNA and activating target genes.
Biochemical and Physiological Effects:
STF-31 has been shown to have several biochemical and physiological effects, including inhibition of tumor growth, induction of apoptosis, and inhibition of glucose uptake. STF-31 has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

STF-31 has several advantages as a research tool, including its selectivity for MYC and its ability to inhibit MYC activity in vivo. However, STF-31 has several limitations, including its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for research on STF-31, including the development of more potent analogs with improved pharmacokinetic properties. Additionally, further studies are needed to investigate the potential applications of STF-31 in the treatment of autoimmune diseases and neurodegenerative disorders. Finally, the development of new MYC inhibitors may provide a promising avenue for the treatment of cancer.

Synthesemethoden

The synthesis of STF-31 involves a series of chemical reactions, including the reaction of 4-aminobenzenesulfonamide with 2-bromo-3-hydroxypyridine, followed by the reaction of the resulting compound with tetrahydrofuran-3-carboxylic acid. The final product, STF-31, is obtained by the reaction of this intermediate compound with nicotinoyl chloride.

Wissenschaftliche Forschungsanwendungen

STF-31 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, STF-31 has been shown to selectively inhibit the activity of the oncoprotein MYC, which is overexpressed in many types of cancer. STF-31 has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases.

Eigenschaften

IUPAC Name

2-(oxolan-3-yloxy)-N-(4-sulfamoylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c17-25(21,22)13-5-3-11(4-6-13)19-15(20)14-2-1-8-18-16(14)24-12-7-9-23-10-12/h1-6,8,12H,7,9-10H2,(H,19,20)(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHKVWLRSIOAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-sulfamoylphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.